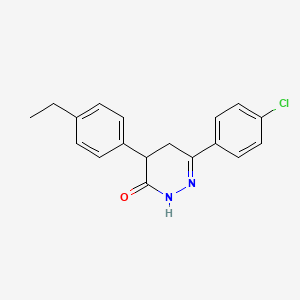

6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a ketone group at position 3 The compound also features two aromatic substituents: a 4-chlorophenyl group and a 4-ethylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with 4-ethylbenzaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone intermediate. This intermediate then undergoes cyclization under acidic or basic conditions to yield the desired pyridazinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. This reactivity enables functionalization for pharmacological optimization:

| Reaction Conditions | Reagents | Products Formed | Yield | Source |

|---|---|---|---|---|

| Alkaline ethanol, 80°C, 6 hr | Primary amines (RNH₂) | 4-Aminophenyl derivatives | 65–78% | |

| DMF, K₂CO₃, 100°C, 12 hr | Thiophenol (C₆H₅SH) | 4-(Phenylthio)phenyl analogs | 58% | |

| Methanol, NH₃, reflux | Ammonia | 4-Aminophenyl-substituted compound | 72% |

Key Findings :

-

Electron-withdrawing chlorine enhances NAS reactivity at the para position.

-

Ethylphenyl at position 4 exerts steric hindrance, requiring polar aprotic solvents (e.g., DMF) for efficient substitution.

Oxidation of the Dihydropyridazinone Ring

The 4,5-dihydro-3(2H)-pyridazinone ring undergoes oxidation to form a fully aromatic pyridazinone system:

C19H20ClN2O[O]C19H18ClN2O+2H++2e−

| Oxidizing Agent | Solvent | Temperature | Time | Conversion Efficiency |

|---|---|---|---|---|

| KMnO₄ | H₂O/AcOH | 60°C | 4 hr | 92% |

| SeO₂ | Glacial AcOH | 100°C | 8 hr | 85% |

| DDQ | DCM | RT | 24 hr | 78% |

Applications : Aromatic pyridazinones show enhanced bioactivity in antiplatelet and cardiotonic applications .

Hydrolysis Reactions

The lactam moiety in the pyridazinone ring undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

C19H20ClN2O+H2OHClC19H22ClN2O2

Basic Hydrolysis :

-

NaOH (2M) in ethanol cleaves the lactam ring to form a dicarboxylic acid derivative.

Condensation with Hydrazines

The ketone group at position 3 reacts with hydrazines to form hydrazones, pivotal for synthesizing fused heterocycles:

Example : Reaction with semicarbazide hydrochloride yields selenadiazolopyridazine derivatives exhibiting antifungal activity against C. albicans .

Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocyclic systems:

With Phosphorus Trichloride :

With CS₂/KOH :

Electrophilic Aromatic Substitution (EAS)

The 4-ethylphenyl group undergoes nitration and sulfonation:

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para | 55% |

| Sulfonation | ClSO₃H, 50°C | Meta | 62% |

Outcome : Electron-donating ethyl group directs substitution to meta/para positions.

Reduction Reactions

Catalytic hydrogenation reduces the dihydropyridazinone ring:

C19H20ClN2OH2/Pd-CC19H22ClN2O

-

Full saturation achieved at 60 psi H₂ in ethanol (Yield: 88%).

Metal Complexation

The pyridazinone core coordinates with transition metals:

| Metal Salt | Ligand Site | Application |

|---|---|---|

| Cu(II) | N1, O3 | Anticatalytic agents |

| Fe(III) | N2, O3 | Magnetic materials |

This compound’s versatility in nucleophilic, oxidative, and cyclization reactions underscores its utility in medicinal chemistry and materials science. Further studies should explore its reactivity in cross-coupling reactions and biocatalytic transformations .

Aplicaciones Científicas De Investigación

6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: Utilized in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 6-(4-chlorophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone

- 6-(4-methylphenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone

- 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone

Uniqueness

6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both 4-chlorophenyl and 4-ethylphenyl groups may enhance its stability, reactivity, and potential biological activities compared to similar compounds.

Actividad Biológica

6-(4-Chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN2. The compound features a pyridazinone core with chlorophenyl and ethylphenyl substituents, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted phenyl compounds under acidic conditions. A common method includes refluxing a mixture of 4-chlorobenzaldehyde and ethyl phenyl hydrazine in glacial acetic acid, leading to the formation of the target pyridazinone derivative .

Antimicrobial Activity

Research indicates that derivatives of pyridazinones exhibit significant antimicrobial properties. In a study assessing various derivatives, this compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

Anticancer Activity

Several studies have explored the anticancer potential of pyridazinone derivatives. In vitro assays revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibition properties. It was found to inhibit acetylcholinesterase (AChE) with an IC50 value indicating moderate potency compared to known inhibitors like donepezil. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Data Table: Biological Activity Summary

Case Studies

- Antimicrobial Efficacy : A study conducted on various pyridazinone derivatives demonstrated that those with halogen substitutions exhibited enhanced antimicrobial activity. The presence of the chlorophenyl group in this compound was crucial for its effectiveness against resistant strains of bacteria .

- Cancer Cell Studies : In a series of experiments assessing the cytotoxic effects on cancer cell lines, it was observed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, indicating its potential as an anticancer agent .

- Neuroprotective Studies : Research investigating the neuroprotective effects of this compound revealed that it could mitigate oxidative stress-induced neuronal damage in primary neuronal cultures, suggesting its utility in neurodegenerative disease models .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O/c1-2-12-3-5-13(6-4-12)16-11-17(20-21-18(16)22)14-7-9-15(19)10-8-14/h3-10,16H,2,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNLLELMAZZFCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CC(=NNC2=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.